Nisin from Lactococcus lactis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is widely used as a food preservative due to its ability to inhibit the growth of various pathogenic bacteria. Nisin contains 34 amino acid residues, including uncommon amino acids such as lanthionine, methyllanthionine, dehydroalanine, and dehydroaminobutyric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nisin is produced by Lactococcus lactis through fermentation. The production process involves growing the bacteria in a suitable medium, such as M17 or de Man, Rogosa, and Sharpe (MRS) medium, with glucose as the carbon source . The fermentation conditions, including pH, temperature, and aeration, are optimized to maximize nisin yield. Genetic modifications to the producer strains and innovative fermentation techniques have significantly improved nisin production .
Industrial Production Methods: Industrial production of nisin involves continuous fermentation processes using bioengineered Lactococcus lactis strains. These strains incorporate additional immunity and regulation genes to enhance nisin productivity. The fermentation is carried out at specific dilution rates and fructose concentrations to achieve high nisin activity .
Chemical Reactions Analysis
Types of Reactions: Nisin undergoes various chemical reactions, including nucleophilic addition reactions with mercaptans. The dehydroalanine and dehydrobutyrine residues in nisin react with nucleophiles, leading to the formation of multimeric products .
Common Reagents and Conditions: Common reagents used in nisin reactions include 2-mercaptoethane-sulfonate and thioglycolate. These reactions typically occur at high pH, resulting in the modification of the dehydro residues and loss of antibiotic activity .
Major Products Formed: The major products formed from nisin reactions with nucleophiles are multimeric compounds resulting from intramolecular and intermolecular reactions between nucleophilic groups and dehydro residues .
Scientific Research Applications
Nisin has a wide range of scientific research applications, including its use as a food preservative, antimicrobial agent, and potential therapeutic for infectious diseases and cancer. It has been shown to prevent the growth of drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus and Clostridium difficile . Nisin also exhibits anti-biofilm properties and can work synergistically with conventional therapeutic drugs . Additionally, nisin has been reported to have immunomodulatory effects and selective cytotoxicity towards cancer cells .
Mechanism of Action
Nisin exerts its antimicrobial effects by dissipating the membrane potential and pH gradient of target bacteria. It binds to the bacterial cell membrane, forming pores that disrupt the membrane integrity and lead to cell death . The dehydro residues in nisin act as electrophilic Michael acceptors, reacting with nucleophiles in the cellular target .
Comparison with Similar Compounds
Nisin belongs to the type-I lantibiotic group of bacteriocins, which are characterized by the presence of lanthionine and methyllanthionine residues. Similar compounds include other lantibiotics such as lacticin, subtilin, and epidermin . Nisin is unique due to its broad-spectrum antimicrobial activity and its ability to inhibit spore germination in pathogenic bacteria .
Conclusion
Nisin from Lactococcus lactis is a versatile antibacterial peptide with significant applications in food preservation, medicine, and scientific research. Its unique chemical structure and broad-spectrum antimicrobial activity make it a valuable compound for various industries.
Properties
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-6,12-di(butan-2-yl)-9-methylidene-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-12-butan-2-yl-15,22-dimethyl-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H230N42O37S7/c1-24-67(9)103(148)133(211)162-82(29-6)118(196)172-92-58-225-59-93(174-139(217)107(70(12)27-4)178-115(193)74(16)158-136(214)105(68(10)25-2)180-130(92)208)131(209)184-112-79(21)229-61-94(160-102(190)56-152-132(210)98-40-36-46-185(98)142(112)220)126(204)164-84(38-31-34-44-145)120(198)182-109-76(18)226-60-95(161-101(189)55-151-117(195)85(41-47-223-22)166-137(215)106(69(11)26-3)177-114(192)72(14)156-100(188)54-153-134(109)212)127(205)169-90(51-99(147)187)123(201)165-86(42-48-224-23)119(197)163-83(37-30-33-43-144)121(199)183-110-77(19)228-63-97-128(206)168-88(49-80-52-149-64-154-80)122(200)173-96(62-227-78(20)111(141(219)175-97)181-116(194)75(17)159-140(110)218)129(207)171-91(57-186)125(203)179-108(71(13)28-5)138(216)170-89(50-81-53-150-65-155-81)124(202)176-104(66(7)8)135(213)157-73(15)113(191)167-87(143(221)222)39-32-35-45-146/h29,52-53,64-72,75-79,83-98,103-112,186H,15-16,24-28,30-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,210)(H,153,212)(H,156,188)(H,157,213)(H,158,214)(H,159,218)(H,160,190)(H,161,189)(H,162,211)(H,163,197)(H,164,204)(H,165,201)(H,166,215)(H,167,191)(H,168,206)(H,169,205)(H,170,216)(H,171,207)(H,172,196)(H,173,200)(H,174,217)(H,175,219)(H,176,202)(H,177,192)(H,178,193)(H,179,203)(H,180,208)(H,181,194)(H,182,198)(H,183,199)(H,184,209)(H,221,222)/b82-29- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQDGQTENUVIE-INNOLEBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSC(C(C(=O)NCC(=O)NC(C(=O)N1)C)NC(=O)C(CCCCN)NC(=O)C2CSC(C(C(=O)N3CCCC3C(=O)NCC(=O)N2)NC(=O)C4CSCC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)N4)C(C)CC)C(C)CC)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H230N42O37S7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3354.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.